molecular formula C7H15NO B177316 trans-2-Aminomethyl-1-cyclohexanol CAS No. 133269-86-0

trans-2-Aminomethyl-1-cyclohexanol

Cat. No. B177316
M. Wt: 129.2 g/mol
InChI Key: JGKFBZBVCAWDFD-NKWVEPMBSA-N
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Description

“trans-2-Aminomethyl-1-cyclohexanol” is a chemical compound with the molecular formula C7H15NO . It is a crystal in form and has an enantiomeric excess of ≥97.5% .


Synthesis Analysis

The synthesis of “trans-2-Aminomethyl-1-cyclohexanol” involves several steps. One method involves the ammonolysis of 1,2-epoxycyclohexane . Another method involves the Sharpless asymmetric dihydroxylation (AD) of 1-phenylcyclohexene .


Molecular Structure Analysis

The molecular structure of “trans-2-Aminomethyl-1-cyclohexanol” is represented by the SMILES string NC[C@H]1CCCC[C@@H]1O . The InChI key for this compound is JGKFBZBVCAWDFD-RQJHMYQMSA-N .


Chemical Reactions Analysis

The chemical reactions involving “trans-2-Aminomethyl-1-cyclohexanol” are complex and can involve multiple steps. For example, it can undergo E2 elimination reactions .


Physical And Chemical Properties Analysis

“trans-2-Aminomethyl-1-cyclohexanol” is a combustible liquid . It has a boiling point of 226°C at 2 mmHg and a flash point of 91°C . It is soluble in water, chloroform, ethanol, and methanol .

Scientific Research Applications

Asymmetric Catalysis

trans-2-Aminomethyl-1-cyclohexanol derivatives have been utilized in asymmetric catalysis. A notable study detailed an efficient protocol for resolving racemic 2-aminocyclohexanol derivatives, achieving over 99% enantiomeric excess. This process involved sequential use of (R)- and (S)-mandelic acid, with simple aqueous workup procedures allowing for the isolation of amino alcohols in pure form. These derivatives were applied in asymmetric phenyl transfer reactions to benzaldehydes and transfer hydrogenations of aryl ketones, yielding products with up to 96% enantiomeric excess (Schiffers et al., 2006).

Molecular Switches

Another application of trans-2-aminomethyl-1-cyclohexanol derivatives is as potential pH-triggered molecular switches. These derivatives, structurally akin to trans-2-amino-cyclohexanols, were synthesized and studied for their conformational changes in various solvents, triggered by acid-induced shifts. The research underscored the importance of intramolecular hydrogen bond and electrostatic interactions in stabilizing the equatorial position of azaarylsulfanyl and hydroxy groups (Ruyonga et al., 2019).

Pharmaceutical Intermediate Synthesis

Trans-4-(N-acetylamido)cyclohexanol, an important precursor for pharmaceutical intermediates like hydrochloride salt of trans-4-aminocyclohexanol, can be synthesized from p-aminophenol. This process involves acetylation and hydrogenation steps, yielding a mix of trans-and cis-4-(N-acetylamido)cyclohexanol with high selectivity. This study highlights the effects of various factors on the hydrogenation and acetylation processes, providing insights into the synthesis of pharmaceutical intermediates (Jia-jun, 2012).

Antitumor Activity

Research on the antitumor activity of platinum(II) complexes of 1,2-cyclohexanediamine and 2-(aminomethyl)cyclohexylamine isomers against leukemia P388 revealed significant findings. The study showed that cis isomers of 2-(aminomethyl)cyclohexylamine platinum complexes exhibited higher activity than trans isomers. This research provides valuable insights into the structure-activity relationship of these compounds (Noji et al., 1981).

Safety And Hazards

This chemical is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is a combustible liquid and can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

(1R,2S)-2-(aminomethyl)cyclohexan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO/c8-5-6-3-1-2-4-7(6)9/h6-7,9H,1-5,8H2/t6-,7+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGKFBZBVCAWDFD-NKWVEPMBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)CN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC[C@H]([C@@H](C1)CN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301347860, DTXSID001347861
Record name (1R,2S)-2-(Aminomethyl)cyclohexanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301347860
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name rel-(1R,2S)-2-(Aminomethyl)cyclohexanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001347861
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

129.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

trans-2-Aminomethyl-1-cyclohexanol

CAS RN

133269-86-0, 5691-09-8
Record name (1R,2S)-2-(Aminomethyl)cyclohexanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301347860
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name rel-(1R,2S)-2-(Aminomethyl)cyclohexanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001347861
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1R,2S)-(-)-trans-2-(Aminomethyl)cyclohexanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
A Parkkinen, F Fülöp, K Pihlaja - Tetrahedron, 1991 - Elsevier
… The relative mole fractions of the epimeric ring forms, the Schif f base intermediate and the aldehyde in the cyclization of Enitrobenzaldehyde with trans-2-aminomethyl-1-cyclohexanol …
Number of citations: 10 www.sciencedirect.com
F Fülöp, G Bernáth, P Sohár - Tetrahedron, 1985 - Elsevier
Thiourea (1a -d , 2a -d ) and urea (3a -d , 4a -d ) derivatives have been prepared from cis - and trans -2-aminomethyl-1-cyclopentanols, and -l-cyclohexanols and their N -methyl …
Number of citations: 15 www.sciencedirect.com
S Agarwal, C Schroeder, G Schlechtingen… - Bioorganic & medicinal …, 2013 - Elsevier
… Since trans-2-aminomethyl-1-cyclohexanol does not show any inhibitory effect, an amino or aminoalcohol moiety attached to a cyclic hydrocarbon motif is not the sole reason for the anti-…
Number of citations: 11 www.sciencedirect.com
J Watson, M Swoboda, A Aierzhati… - … science & technology, 2021 - ACS Publications
… The compounds that exhibited the largest changes between the control and DF-HTL in the descending order were trans-2-aminomethyl-1-cyclohexanol, 6-aminocaproic acid, …
Number of citations: 21 pubs.acs.org
RL Rowell - 1980 - search.proquest.com
… Trans-2-aminomethyl-1-cyclohexanol, 6 - 3-60 g (23 mole) of the azide, 5, in 60 ml of isopropyl alcohol was added to 2.05 g (54 moles) NaB,. The mixture was stirred and refluxed for 16 …
Number of citations: 3 search.proquest.com

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